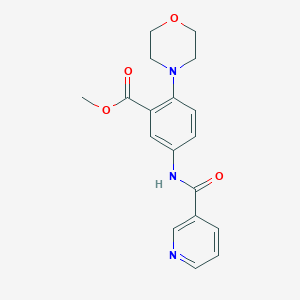

![molecular formula C18H21N3O2 B509547 {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 262376-00-1](/img/structure/B509547.png)

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a compound that has been used in the synthesis of various derivatives with potential biological activities . The compound has a molecular weight of 321.38 .

Molecular Structure Analysis

The molecular structure ofThis compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a benzoyl group . The compound’s InChI code is 1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25) .

Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Modulation

Recent Advances in Dopamine D2 Receptor Ligands : Dopamine plays a crucial role in the central and peripheral nervous systems by activating dopamine receptors, which are part of the G protein-coupled receptor family. Ligands with high affinity for D2Rs, such as 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine and its analogs, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. This compound exemplifies the typical pharmacophore with high D2R affinity, characterized by an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment. Studies have shown that certain moieties and atom chains are critical for maintaining high D2R affinity, suggesting that slight modifications in the structure could significantly impact therapeutic potential and specificity (Jůza et al., 2022).

Contributions to Pharmacophoric Groups in Antipsychotic Agents

Synthesis and Evaluation of Ligands for D2-like Receptors : Arylcycloalkylamines, exemplified by compounds like 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine, constitute critical pharmacophoric groups in several antipsychotic agents. This compound and its derivatives highlight the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors. The composite structure, including specific pharmacophoric groups, plays a significant role in the selectivity and potency of synthesized agents at these receptors, suggesting a broad potential for designing new therapeutic agents based on these core structures (Sikazwe et al., 2009).

Minor Groove Binder Analogs

DNA Minor Groove Binder Hoechst 33258 and Its Analogues : The synthetic dye Hoechst 33258 and its analogs, including compounds structurally related to 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, among other applications. The review of literature on these compounds suggests a potential for the development of new drugs with improved binding specificity and reduced toxicity, providing a starting point for rational drug design (Issar & Kakkar, 2013).

Direcciones Futuras

The future directions for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine and its derivatives could involve further exploration of their potential biological activities. For instance, related compounds have been studied for their inhibitory effects on acetylcholinesterase , suggesting potential applications in the treatment of conditions like Alzheimer’s disease.

Propiedades

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPVSPUUJHKEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189779 |

Source

|

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262376-00-1 |

Source

|

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262376-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509469.png)

![Methyl 3-[(3,5-dimethoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509472.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)

![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)

![Methyl 3-[2-(2-chlorophenoxy)acetylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509483.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B509486.png)

![Methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509488.png)

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B509540.png)